molecular formula C15H24ClNO B1441787 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-71-5

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441787
CAS No.: 1220019-71-5
M. Wt: 269.81 g/mol
InChI Key: QQJXFNBOPKLEEK-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with a molecular formula of C15H24ClNO. It is known for its versatile applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and neuroscience studies.

Preparation Methods

The synthesis of 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Scientific Research Applications

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its unique structural properties and potential therapeutic benefits. Some of its applications include:

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Drug Discovery: The compound serves as a lead compound in the discovery of new pharmacologically active molecules.

    Neuroscience Studies: It is used to study the effects of various compounds on the nervous system and to develop treatments for neurological disorders.

Comparison with Similar Compounds

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine: The non-hydrochloride form of the compound.

    2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride: A similar compound with a different substitution pattern on the piperidine ring.

    2,3-Dimethylphenoxyethylamine: A related compound with an amine group instead of a piperidine ring

Properties

IUPAC Name

4-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-4-3-5-15(13(12)2)17-11-8-14-6-9-16-10-7-14;/h3-5,14,16H,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXFNBOPKLEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-71-5
Record name Piperidine, 4-[2-(2,3-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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